Propanedioic acid, bromonitro-, dimethyl ester
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Overview
Description
Propanedioic acid, bromonitro-, dimethyl ester is a chemical compound with the molecular formula C5H7BrNO6. It is also known as dimethyl bromonitromalonate. This compound is a derivative of malonic acid, where the hydrogen atoms are replaced by bromine and nitro groups, and the carboxylic acid groups are esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, bromonitro-, dimethyl ester can be synthesized through the bromination and nitration of dimethyl malonate. The process involves the following steps:
Bromination: Dimethyl malonate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, bromonitro-, dimethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or nitro groups.
Reduction: Dimethyl aminomalonate.
Hydrolysis: Malonic acid derivatives.
Scientific Research Applications
Propanedioic acid, bromonitro-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of propanedioic acid, bromonitro-, dimethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine and nitro groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis to release malonic acid derivatives, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without bromine and nitro groups.
Diethyl malonate: An ester of malonic acid with ethyl groups instead of methyl groups.
Dimethyl bromomalonate: Similar to propanedioic acid, bromonitro-, dimethyl ester but without the nitro group.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
42065-96-3 |
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Molecular Formula |
C5H6BrNO6 |
Molecular Weight |
256.01 g/mol |
IUPAC Name |
dimethyl 2-bromo-2-nitropropanedioate |
InChI |
InChI=1S/C5H6BrNO6/c1-12-3(8)5(6,7(10)11)4(9)13-2/h1-2H3 |
InChI Key |
YPMNOEXMHNLZGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)([N+](=O)[O-])Br |
Origin of Product |
United States |
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